molecular formula C19H25N3O3 B4427367 N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide

N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide

Cat. No. B4427367
M. Wt: 343.4 g/mol
InChI Key: TWKWINGWGNPFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide is a chemical compound that is commonly referred to as APICA. It belongs to the class of synthetic cannabinoids and has been a subject of scientific research due to its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide is not fully understood. However, it is believed to act on the cannabinoid receptors in the body, particularly the CB1 receptor. It may also interact with other receptors such as the TRPV1 receptor and the GPR55 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a high potency, which makes it useful for studying its effects on biological systems. However, one of the limitations of using this compound is that it may have off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Scientific Research Applications

N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide has been studied extensively for its potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-[4-[4-(azepane-1-carbonyl)-2-oxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14(23)20-16-6-8-17(9-7-16)22-13-15(12-18(22)24)19(25)21-10-4-2-3-5-11-21/h6-9,15H,2-5,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKWINGWGNPFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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